Cas no 2134123-88-7 (n-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-8-carboxamide)

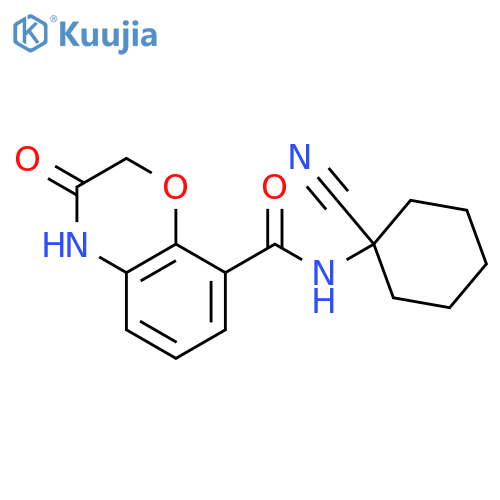

2134123-88-7 structure

商品名:n-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-8-carboxamide

n-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-8-carboxamide 化学的及び物理的性質

名前と識別子

-

- AKOS033066999

- n-(1-cyanocyclohexyl)-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-8-carboxamide

- Z1128701777

- 2134123-88-7

- EN300-26688895

- N-(1-Cyanocyclohexyl)-3-oxo-4H-1,4-benzoxazine-8-carboxamide

- n-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-8-carboxamide

-

- インチ: 1S/C16H17N3O3/c17-10-16(7-2-1-3-8-16)19-15(21)11-5-4-6-12-14(11)22-9-13(20)18-12/h4-6H,1-3,7-9H2,(H,18,20)(H,19,21)

- InChIKey: ZDAQOKRBIUXBLP-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=CC=CC2=C1OCC(N2)=O)NC1(C#N)CCCCC1

計算された属性

- せいみつぶんしりょう: 299.12699141g/mol

- どういたいしつりょう: 299.12699141g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 2

- 複雑さ: 504

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 91.2Ų

n-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-8-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26688895-0.05g |

N-(1-cyanocyclohexyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide |

2134123-88-7 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

n-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-8-carboxamide 関連文献

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

2134123-88-7 (n-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-8-carboxamide) 関連製品

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量